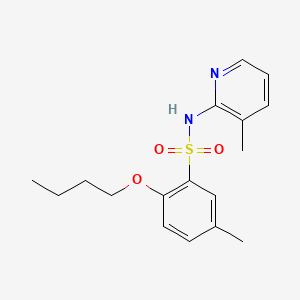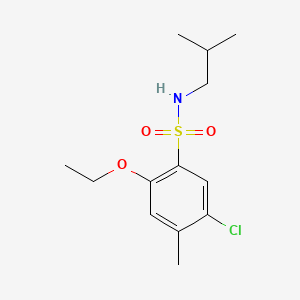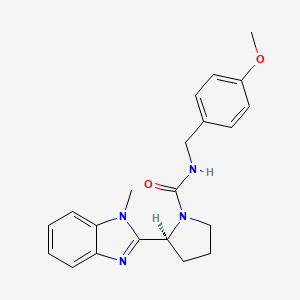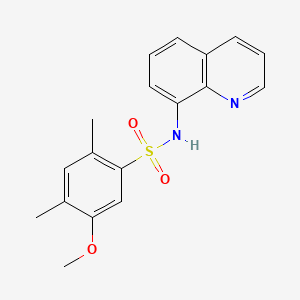
5-Chloro-8-quinolinyl 4-methoxy-3-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-8-quinolinyl 4-methoxy-3-methylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring substituted with a chloro group at the 5th position and a sulfonate ester group at the 8th position, which is further substituted with a methoxy and methyl group.
Métodos De Preparación
The synthesis of 5-Chloro-8-quinolinyl 4-methoxy-3-methylbenzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Chlorination: The quinoline ring is then chlorinated at the 5th position using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Sulfonation: The chlorinated quinoline is reacted with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
5-Chloro-8-quinolinyl 4-methoxy-3-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 5th position can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form tetrahydroquinoline derivatives.
Hydrolysis: The sulfonate ester group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and alcohol.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Chloro-8-quinolinyl 4-methoxy-3-methylbenzenesulfonate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial, antibacterial, and anticancer drugs.
Biological Studies: The compound is used in studies to understand the mechanism of action of quinoline derivatives and their interactions with biological targets.
Chemical Research: It serves as a model compound in the study of sulfonate ester chemistry and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 5-Chloro-8-quinolinyl 4-methoxy-3-methylbenzenesulfonate involves its interaction with specific molecular targets. In medicinal applications, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This leads to the disruption of bacterial cell division and ultimately cell death. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
5-Chloro-8-quinolinyl 4-methoxy-3-methylbenzenesulfonate can be compared with other quinoline derivatives such as:
Chloroquine: A well-known antimalarial drug that also contains a quinoline ring but differs in its substitution pattern.
Quinoline N-oxide: An oxidized form of quinoline that exhibits different chemical reactivity and biological activity.
Sulfonated Quinoline Derivatives: Compounds with similar sulfonate ester groups but different substituents on the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H14ClNO4S |
|---|---|
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
(5-chloroquinolin-8-yl) 4-methoxy-3-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14ClNO4S/c1-11-10-12(5-7-15(11)22-2)24(20,21)23-16-8-6-14(18)13-4-3-9-19-17(13)16/h3-10H,1-2H3 |
Clave InChI |
BVEZGTAXEBCNQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-Dioxo-5-(2-thienyl)-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13369289.png)


![2-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B13369308.png)
![4-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenyl ethyl ether](/img/structure/B13369310.png)
![6-(3,4-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369313.png)


![N-(4-bromo-2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369331.png)
![N-(2-furylmethyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13369338.png)

![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B13369347.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-bromo-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13369352.png)
